2-Amino-4-cyclopropyl-4-methoxybutanoic acid
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Overview
Description
2-Amino-4-cyclopropyl-4-methoxybutanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, and a methoxy group attached to a butanoic acid backbone. It is a white powder that is typically stored at room temperature .
Preparation Methods
The synthesis of 2-Amino-4-cyclopropyl-4-methoxybutanoic acid can be achieved through various synthetic routes. The reaction conditions typically include the use of a chiral auxiliary to form a Ni(II) complex, which facilitates the alkylation process . Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield .
Chemical Reactions Analysis
2-Amino-4-cyclopropyl-4-methoxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-4-cyclopropyl-4-methoxybutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclopropyl-4-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and methoxy groups can influence the compound’s overall conformation and reactivity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-4-cyclopropyl-4-methoxybutanoic acid can be compared with other similar compounds, such as:
2-Amino-4-methoxybutanoic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2-Amino-4-cyclopropylbutanoic acid: Lacks the methoxy group, which can influence its solubility and chemical properties.
The presence of both the cyclopropyl and methoxy groups in this compound makes it unique and potentially more versatile in various applications.
Biological Activity
2-Amino-4-cyclopropyl-4-methoxybutanoic acid (ACM) is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a cyclopropyl group and a methoxy substituent, offers diverse interaction possibilities with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H15NO3
- Molecular Weight : 173.21 g/mol
- CAS Number : 1909313-46-7
The biological activity of ACM is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group facilitates hydrogen bonding with biological molecules, while the cyclopropyl and methoxy groups influence the compound's conformation and reactivity. This unique configuration allows ACM to act on various biological pathways, potentially modulating cellular functions.
1. Neuropharmacological Effects
ACM has been studied for its effects on neurotransmitter systems. Research indicates that it may act as an inhibitor of inositol trisphosphate receptors (IP3Rs), which are crucial in calcium signaling pathways associated with neuronal activity and cancer cell proliferation. In vitro studies have shown that ACM can reduce the migration of cancer cells by disrupting calcium signaling, suggesting its potential as an anticancer agent .
2. Anticancer Properties
In studies involving melanoma models, ACM demonstrated the ability to decrease metastasis in mouse lungs. This effect is believed to stem from its action on IP3Rs, which play a critical role in cancer progression . The compound's inhibition of IP3 signaling has been linked to reduced cell migration and proliferation in various cancer cell lines.
3. Potential as a Therapeutic Agent
Due to its ability to modulate key signaling pathways, ACM is being explored for its therapeutic applications in treating conditions like cancer and neurodegenerative diseases. Its structural analogs have shown promise in enhancing the efficacy of existing treatments by targeting specific molecular interactions .
Comparative Analysis
To understand ACM's unique properties, it is beneficial to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-4-methoxybutanoic acid | Lacks cyclopropyl group | Moderate neuroactivity |
2-Amino-4-cyclopentylbutanoic acid | Cyclopentyl instead of cyclopropyl | Lower potency in IP3R inhibition |
2-Amino-4-phosphonobutanoic acid | Phosphonate group | Selective glutamate receptor ligand |
The presence of both cyclopropyl and methoxy groups in ACM enhances its versatility compared to these analogs, allowing for more effective interactions with biological targets.
Case Studies
- In Vivo Studies on Melanoma :
- Neuronal Pathway Analysis :
Properties
IUPAC Name |
2-amino-4-cyclopropyl-4-methoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-7(5-2-3-5)4-6(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJURHSAAQWQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(C(=O)O)N)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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